molecular formula C25H18ClNO5 B11078997 methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate

methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate

Cat. No.: B11078997
M. Wt: 447.9 g/mol
InChI Key: IPAGFWQHRACOIQ-UHFFFAOYSA-N
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Description

METHYL 2-({2-[2-(4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[2-(4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETYL}AMINO)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indene Moiety: This involves the reaction of 4-chlorobenzaldehyde with a suitable dicarbonyl compound under acidic conditions to form the indene ring.

    Acetylation: The indene derivative is then acetylated using acetic anhydride in the presence of a catalyst.

    Amidation: The acetylated product undergoes amidation with methyl 2-aminobenzoate under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[2-(4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 2-({2-[2-(4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, its anti-inflammatory action may involve inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-({2-[2-(4-CHLOROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YL]ACETYL}AMINO)BENZOATE stands out due to its unique combination of the indene and indole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H18ClNO5

Molecular Weight

447.9 g/mol

IUPAC Name

methyl 2-[[2-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H18ClNO5/c1-32-24(31)19-8-4-5-9-20(19)27-21(28)14-25(15-10-12-16(26)13-11-15)22(29)17-6-2-3-7-18(17)23(25)30/h2-13H,14H2,1H3,(H,27,28)

InChI Key

IPAGFWQHRACOIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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